molecular formula C13H12FN B3230677 (s)-(4-Fluorophenyl)(phenyl)methanamine CAS No. 1309674-17-6

(s)-(4-Fluorophenyl)(phenyl)methanamine

Cat. No.: B3230677
CAS No.: 1309674-17-6
M. Wt: 201.24 g/mol
InChI Key: ABIODEXADJARAO-ZDUSSCGKSA-N
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Description

(S)-(4-Fluorophenyl)(phenyl)methanamine is a chiral amine featuring a fluorinated biphenyl backbone. The compound’s structure comprises a methanamine group (-CH₂NH₂) attached to a phenyl ring substituted with a fluorine atom at the para position and an additional unsubstituted phenyl group.

The fluorine substituent enhances metabolic stability and modulates electronic effects, which can influence binding affinity in pharmacological contexts. For example, fluorinated methanamine derivatives are frequently explored as intermediates in kinase inhibitors, neurotransmitter modulators, and enzyme-targeting agents .

Properties

IUPAC Name

(S)-(4-fluorophenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIODEXADJARAO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-Fluorophenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone, (S)-(4-Fluorophenyl)(phenyl)methanone, using a chiral reducing agent. Commonly used reducing agents include lithium aluminum hydride or sodium borohydride in the presence of a chiral catalyst to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of (S)-(4-Fluorophenyl)(phenyl)methanamine may involve catalytic hydrogenation processes under controlled conditions to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: (S)-(4-Fluorophenyl)(phenyl)methanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-(4-Fluorophenyl)(phenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(4-Fluorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired pharmacological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of (S)-(4-Fluorophenyl)(phenyl)methanamine

Compound Name Substituents/Modifications Key Applications/Findings Reference
(4-Fluorophenyl)(4-methoxyphenyl)methanamine Methoxy group on second phenyl ring CB1 receptor modulation; crystallized as HCl salt
1-(4-Fluorophenyl)methanamine Single phenyl ring with para-fluorine Intermediate for GABA transporter inhibitors
(5-Phenylfuran-2-yl)methanamine derivatives Furan-2-yl group with urea/carboxyl linkers SIRT2 inhibition; SAR studies show urea linkers enhance activity
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine Pyridine core with fluorophenoxy substitution Optoelectronic materials; synthetic versatility
(4-(Trifluoromethoxy)phenyl)methanamine Trifluoromethoxy group Antituberculosis agents; Suzuki coupling synthesis

Physicochemical Properties

  • Fluorine Impact: The para-fluorine in (S)-(4-Fluorophenyl)(phenyl)methanamine increases lipophilicity (clogP ~2.8 estimated) compared to non-fluorinated analogues like (phenyl)(phenyl)methanamine (clogP ~2.1). This enhances membrane permeability, critical for CNS-targeting agents .
  • Stereochemical Effects : The (S)-enantiomer may exhibit distinct NMR shifts compared to the (R)-form. For example, in N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e), chiral centers influence δH values in aromatic regions (e.g., δH 7.41–7.32 ppm for fluorophenyl protons) .

Enzyme Inhibition

  • SIRT2 Inhibitors : (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers (e.g., compound 21) show 33% inhibition at 10 μM, outperforming thiourea (22, 23%) or amide-linked analogues. The 4-carboxyl group on the phenyl ring is critical for potency .
  • Kinase Inhibitors : Pyrazolyl-substituted methanamines (e.g., 13au–13ax) demonstrate high yields (41–91%) and selectivity for G protein-coupled receptor kinases. Fluorine’s electron-withdrawing effects stabilize binding interactions .

Receptor Modulation

  • CB1 Receptor: (4-Fluorophenyl)(4-methoxyphenyl)methanamine (30g) exhibits neutral antagonist behavior, with the methoxy group enhancing solubility (clogS −3.2 vs. −4.1 for non-methoxy analogues) .
  • GABA Transporters : 1-(4-Fluorophenyl)methanamine derivatives show analgesic activity, with fluorination reducing metabolic degradation in vivo .

Biological Activity

(S)-(4-Fluorophenyl)(phenyl)methanamine, also known as a fluorinated phenylmethanamine derivative, has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

(S)-(4-Fluorophenyl)(phenyl)methanamine is characterized by the presence of a fluorine atom on the para-position of the phenyl ring, which is known to influence its biological activity significantly. The molecular formula is C13H12FNC_{13}H_{12}FN, indicating a structure that combines both hydrophobic and polar characteristics, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity primarily through its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT). The fluorine substitution is thought to enhance metabolic stability and alter binding affinities compared to non-fluorinated analogs.

Key Findings

  • Dopamine Transporter Inhibition :
    • Studies have shown that compounds similar to (S)-(4-Fluorophenyl)(phenyl)methanamine can act as DAT inhibitors, which may have implications for treating conditions such as psychostimulant abuse. For instance, a related compound demonstrated a DAT inhibition constant (KiK_i) of 23 nM, indicating strong binding affinity .
  • Metabolic Stability :
    • The presence of fluorine in the structure enhances resistance to oxidative metabolism, which can improve the bioavailability of drugs. This property is crucial in drug design as it prolongs the duration of action and efficacy .
  • Antitumor Activity :
    • Fluorinated compounds have been synthesized and tested for their antitumor properties. In vitro studies on cancer cell lines have shown that certain derivatives exhibit low micromolar growth inhibition values (GI50), particularly against breast cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of fluorine at specific positions on the aromatic rings can significantly modify the biological activity of phenylmethanamine derivatives. The following table summarizes key findings from various studies:

Compound VariantBinding Affinity (K_i)Metabolic StabilityBiological Activity
(S)-(4-Fluorophenyl)(phenyl)methanamineTBDHighDAT inhibitor
Related compound 123 nMModerateAntipsychotic potential
Related compound 2230 nMLowReduced efficacy

Case Studies

  • Preclinical Models :
    • A study focusing on atypical DAT inhibitors demonstrated that modifications in the structure could lead to reduced reinforcing effects of psychostimulants like cocaine and methamphetamine without inducing psychostimulant behaviors themselves .
  • Antitumor Studies :
    • A series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized based on structural similarities to known antitumor agents. These compounds showed significant growth inhibitory activity against various cancer cell lines, reinforcing the potential of fluorinated derivatives in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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